N-benzyl-2-{[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-benzyl-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S/c24-18(20-12-14-5-2-1-3-6-14)13-27-19-10-9-17(21-22-19)15-7-4-8-16(11-15)23(25)26/h1-11H,12-13H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDFOLMJNMHEIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NN=C(C=C2)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-{[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridazinyl Sulfanyl Intermediate: This step involves the reaction of 3-nitrophenylhydrazine with a suitable sulfanyl precursor under controlled conditions to form the pyridazinyl sulfanyl intermediate.
Acylation Reaction: The intermediate is then subjected to an acylation reaction with benzyl chloroacetate in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-{[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various alkyl or aryl substituted derivatives.
Scientific Research Applications
N-benzyl-2-{[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl}acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-benzyl-2-{[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The nitrophenyl group can participate in electron transfer reactions, while the pyridazinyl sulfanyl group can form stable complexes with metal ions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Structural Features and Substituent Variations
The compound shares a core pyridazine-acetamide scaffold with several analogs reported in the literature. Key structural differences lie in substituents on the pyridazine ring and the N-benzyl group:
Key Observations :
- The sulfanyl linker may promote hydrogen bonding or thiol-mediated interactions, unlike phenoxy linkers in analogs like N-benzyl-2-(2,6-dichlorophenoxy)acetamide .
- The N-benzyl group is retained in some analogs, suggesting its role in modulating solubility or steric effects.
Physicochemical Properties
Melting points and synthetic yields from analogs provide indirect insights:
| Compound | Melting Point (°C) | Synthesis Yield (%) |
|---|---|---|
| 15 | 169–172 | 50 |
| 16 | 215–219 | 69 |
| 18 | 243–247 | 10 |
- Higher melting points (e.g., 243–247°C for compound 18) correlate with rigid substituents like 4-benzylpiperidinyl, suggesting the target compound’s nitro group may similarly increase thermal stability.
- Lower yields (e.g., 10% for compound 18) highlight synthetic challenges with bulky substituents, which may apply to the nitro-substituted target compound.
Biological Activity
N-benzyl-2-{[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, including anticonvulsant, anti-inflammatory, and anticancer properties. This article discusses its synthesis, mechanisms of action, and biological activity based on diverse research findings.
The synthesis of this compound typically involves multi-step organic reactions. The process generally includes:
- Formation of Pyridazinyl Sulfanyl Intermediate : This initial step involves reacting 3-nitrophenylhydrazine with a sulfanyl precursor.
- Acylation Reaction : The intermediate undergoes acylation with benzyl chloroacetate in the presence of a base like triethylamine to yield the final product.
The compound has a molecular formula of and possesses various functional groups that contribute to its biological activity.
The biological activity of this compound is attributed to its interactions with specific molecular targets. Notably:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, which could explain its anti-inflammatory effects.
- Electrophilic Nature : The nitrophenyl group can participate in electron transfer reactions, enhancing the compound's reactivity with biological macromolecules.
- Metal Ion Complexation : The pyridazinyl sulfanyl group can form stable complexes with metal ions, influencing various biological processes.
Anticonvulsant Activity
Research has indicated that derivatives similar to this compound exhibit significant anticonvulsant properties. A study demonstrated that certain structural features are crucial for maximizing anticonvulsant activity:
- ED50 Values : For example, derivatives like N-benzyl-2-acetamido-3-methoxypropionamide showed ED50 values of 8.3 mg/kg in mice, comparable to established anticonvulsants like phenytoin (ED50 = 6.5 mg/kg) .
Anti-inflammatory and Anticancer Properties
The compound's potential as an anti-inflammatory agent has been explored through various studies focusing on its ability to modulate inflammatory mediators. Additionally, its anticancer activity is under investigation, particularly regarding its effects on cancer cell lines and tumor models.
Case Studies and Research Findings
-
Anticonvulsant Studies :
- A study evaluated multiple derivatives for their anticonvulsant efficacy, highlighting that specific modifications at the C(2) site significantly influenced activity levels .
- Protective indices (PI) were calculated for several compounds, indicating their therapeutic window and potential safety in clinical applications.
- Anti-inflammatory Mechanisms :
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
